4-Hydroxybenzyl chloride

Descripción general

Descripción

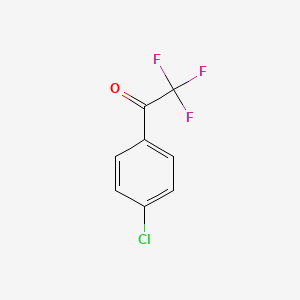

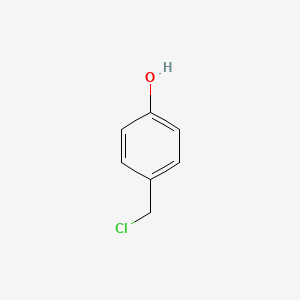

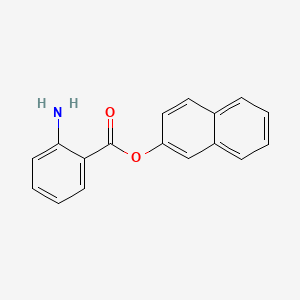

4-Hydroxybenzyl chloride is a chemical compound with the molecular formula C7H7ClO . It is used for research and development purposes .

Synthesis Analysis

4-Hydroxybenzyl chloride can be synthesized from biobased L-tyrosine through a coenzyme-A (CoA) free multi-enzyme cascade in Escherichia coli . The cascade includes L-amino acid deaminase from Proteus mirabilis, hydroxymandelate synthase from Amycolatopsis orientalis, (S)-mandelate dehydrogenase and benzoylformate decarboxylase from Pseudomonas putida, and aldehyde dehydrogenase from Saccharomyces cerevisiae .

Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzyl chloride consists of 7 carbon atoms, 7 hydrogen atoms, and 1 chlorine atom . The average mass is 142.58 Da .

Physical And Chemical Properties Analysis

4-Hydroxybenzyl chloride has a density of 1.233±0.06 g/cm3 . Its boiling point is predicted to be 257.4±15.0 °C .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

4-Hydroxybenzyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive chloride group facilitates the formation of bonds with other organic molecules, leading to the creation of active pharmaceutical ingredients (APIs). For instance, it is utilized in the production of adrenaline and other catecholamine drugs which are vital for treating cardiac arrest and other heart-related conditions .

Food Industry Applications

In the food industry, 4-Hydroxybenzyl chloride can be used to synthesize preservatives and flavoring agents. Its derivatives, such as esters of 4-hydroxybenzoic acid, are commonly employed as parabens, which are effective preservatives due to their antimicrobial properties .

Cosmetic Industry Uses

The compound finds applications in the cosmetic industry, particularly in the synthesis of paraben compounds which are widely used as preservatives in personal care products. These parabens help in extending the shelf life of cosmetics by preventing the growth of bacteria and fungi .

Fungicide Development

4-Hydroxybenzyl chloride is a precursor in the synthesis of certain fungicides. Its derivatives can inhibit the growth of various fungi, making it a valuable compound for developing agricultural fungicides that protect crops from fungal infections, thereby contributing to sustainable agriculture practices .

Biotechnological Research

In biotechnological research, 4-Hydroxybenzyl chloride is used to produce high-value bioproducts through biosynthetic pathways. It is a starting material for the microbial synthesis of compounds like resveratrol and vanillyl alcohol, which have applications ranging from nutraceuticals to industrial enzymes .

Industrial Manufacturing

This chemical serves as an intermediate in the manufacture of high-performance liquid crystal polymers (LCPs). These polymers have a wide range of applications in the thermoplastic industry due to their exceptional mechanical properties and resistance to high temperatures .

Safety and Hazards

When handling 4-Hydroxybenzyl chloride, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Direcciones Futuras

Mecanismo De Acción

- Target of Action 4-Hydroxybenzyl chloride (C₇H₇ClO) is an organic compound derived from para-hydroxytoluene (p-cresol). It possesses a hydroxyl group (OH) attached to the fourth position (para) of a benzene ring and a chlorine atom (Cl) replacing a hydrogen atom on the methylene bridge (CH₂) also attached to the benzene ring at the para position.

Mode of Action

Propiedades

IUPAC Name |

4-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMHHUMYMHNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074843 | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzyl chloride | |

CAS RN |

35421-08-0 | |

| Record name | 4-(Chloromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35421-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 4-Hydroxybenzyl chloride?

A1: 4-Hydroxybenzyl chloride serves as a versatile building block in organic synthesis. [] It can be utilized to introduce a 4-hydroxybenzyl group into molecules, which can then be further modified. For example, it can be reacted with diethyl formamidomalonate in the presence of sodium ethoxide to yield diethyl 2 (or 3)-methyl-4-hydroxybenzyl-formamidomalonate, as seen in the synthesis of antitumor agents. [] Additionally, it serves as a key starting material in the preparation of 4-alkylidene-2,5-cyclohexadien-1-ones (p-quinonemethides). Traditionally, this synthesis involved dehydrohalogenation of substituted 4-hydroxybenzyl chlorides (or bromides) using tertiary aliphatic amines or alkali carbonates. []

Q2: Are there any challenges associated with using 4-Hydroxybenzyl chloride in synthesis?

A2: While 4-hydroxybenzyl chloride offers synthetic utility, challenges exist. One major drawback, especially in the synthesis of p-quinonemethides, is the need to obtain the 4-hydroxybenzyl halides in very pure form for the dehydrohalogenation reaction to proceed efficiently. []

Q3: Can you elaborate on the biological activity observed for compounds synthesized using 4-Hydroxybenzyl chloride?

A3: Research shows promising antibacterial activity in compounds derived from 4-Hydroxybenzyl chloride. Notably, compound 5e, a 1-substituted benzyl tetrahydroisoquinoline synthesized using 4-Hydroxybenzyl chloride, exhibited notable antibacterial activity against tetracycline-resistant MRSA with a minimum inhibitory concentration (MIC) range of 10 to 64 mg/ml. [] This highlights the potential of utilizing 4-Hydroxybenzyl chloride as a starting material for developing novel antibacterial agents.

Q4: Have there been studies exploring alternative synthetic routes to overcome the limitations of using 4-Hydroxybenzyl chloride?

A4: Yes, researchers have investigated alternative strategies to overcome the limitations associated with 4-Hydroxybenzyl chloride. For instance, lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation with desired side chains presents a viable alternative for synthesizing specific 1-substituted benzyl tetrahydroisoquinolines, achieving satisfactory yields after hydrolysis. [] This approach circumvents the challenges associated with directly using 4-Hydroxybenzyl chloride, showcasing the adaptability of synthetic chemistry in designing and preparing target molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)